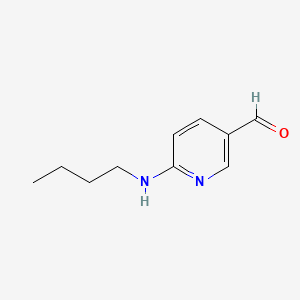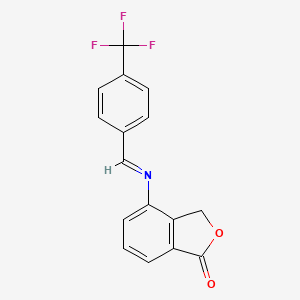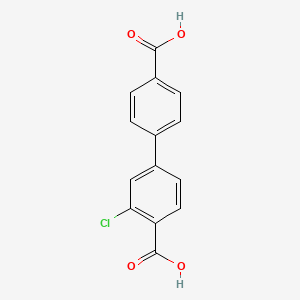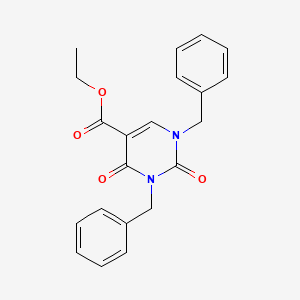
6-(Butylamino)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Butylamino)nicotinaldehyde is an organic compound with the molecular formula C10H14N2O It is a derivative of nicotinaldehyde, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a butylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Butylamino)nicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with nicotinaldehyde, which serves as the core structure.
Butylation: The introduction of the butylamino group can be achieved through a nucleophilic substitution reaction. Nicotinaldehyde is reacted with butylamine in the presence of a suitable catalyst, such as palladium, under controlled temperature and pressure conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-(Butylamino)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: 6-(Butylamino)nicotinic acid.
Reduction: 6-(Butylamino)nicotinyl alcohol.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Butylamino)nicotinaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of nicotinic receptors is beneficial.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(Butylamino)nicotinaldehyde involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The butylamino group enhances its binding affinity to these receptors, potentially modulating their activity. This modulation can lead to various physiological effects, depending on the specific receptor subtype and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinaldehyde: The parent compound, lacking the butylamino group.
6-(Methylamino)nicotinaldehyde: A similar compound with a methylamino group instead of a butylamino group.
6-(Ethylamino)nicotinaldehyde: A similar compound with an ethylamino group.
Uniqueness
6-(Butylamino)nicotinaldehyde is unique due to the presence of the butylamino group, which imparts distinct chemical and biological properties. The longer butyl chain can influence its solubility, binding affinity, and overall reactivity compared to its shorter-chain analogs.
Propiedades
IUPAC Name |
6-(butylamino)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-3-6-11-10-5-4-9(8-13)7-12-10/h4-5,7-8H,2-3,6H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNQVXVCCKYTFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857015 |
Source


|
| Record name | 6-(Butylamino)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1292369-52-8 |
Source


|
| Record name | 6-(Butylamino)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole](/img/structure/B571963.png)

![6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane](/img/structure/B571965.png)






![3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B571977.png)
![6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride](/img/structure/B571979.png)

